molecular formula C21H23BrN4O3 B3863835 N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(4-bromophenyl)oxamide

N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(4-bromophenyl)oxamide

Cat. No.: B3863835
M. Wt: 459.3 g/mol
InChI Key: IEBKGLJXTUUUCO-UHFFFAOYSA-N
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Description

N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide is a complex organic compound that features a piperazine ring substituted with a benzoyl group and an oxamide linkage

Properties

IUPAC Name

N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(4-bromophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O3/c22-17-6-8-18(9-7-17)24-20(28)19(27)23-10-11-25-12-14-26(15-13-25)21(29)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBKGLJXTUUUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-benzoylpiperazine. This can be achieved by reacting piperazine with benzoyl chloride under basic conditions.

    Alkylation: The next step involves the alkylation of the piperazine derivative with an appropriate alkylating agent, such as 2-bromoethylamine, to introduce the ethyl linker.

    Oxamide Formation: The final step involves the reaction of the alkylated piperazine derivative with 4-bromophenyl isocyanate to form the oxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the alkylation and oxamide formation steps, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the oxamide linkage.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Various oxidized derivatives depending on the extent of oxidation.

    Reduction: Reduced forms of the oxamide linkage.

    Substitution: Substituted derivatives where the bromine atom is replaced by the nucleophile.

Scientific Research Applications

N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to certain receptors or enzymes, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or enzyme activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-phenylpiperazin-1-yl)ethyl]-N’-(4-chlorophenyl)oxamide
  • N-[2-(4-methylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide

Uniqueness

N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide is unique due to the presence of both a benzoyl group and a bromophenyl group, which may confer distinct pharmacological properties compared to its analogs.

This detailed article provides a comprehensive overview of N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N’-(4-bromophenyl)oxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(4-bromophenyl)oxamide
Reactant of Route 2
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N-[2-(4-benzoylpiperazin-1-yl)ethyl]-N'-(4-bromophenyl)oxamide

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